(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-14(6-5-12-4-2-8-18-12)16-9-11-3-1-7-15-13(11)10-16/h1-8H,9-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEKDJMHKWHFIJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C=CC3=CC=CS3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(CN1C(=O)/C=C/C3=CC=CS3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one, with the molecular formula C14H12N2OS and a molecular weight of 256.32 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity based on available studies, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-b]pyridine core linked to a thiophene moiety via a prop-2-en-1-one functional group. Its structural characteristics contribute to its interaction with various biological targets.
Biological Activity Overview
- Antimicrobial Activity :
-
Antitumor Activity :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported promising results against HepG-2 (liver cancer) and A549 (lung cancer) cells, with IC50 values around 4.37 μM and 8.03 μM respectively . The mechanisms of action may involve the inhibition of DNA synthesis and modulation of key kinases involved in tumorigenesis .
-
Neuropharmacological Effects :
- Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This aligns with findings from similar compounds in the pyrrolo[3,4-b]pyridine class that act as allosteric modulators at muscarinic receptors .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair, contributing to its antitumor effects.
- Receptor Modulation : It has been suggested that this compound could act as an allosteric modulator at muscarinic receptors, potentially influencing neurotransmitter release and neuronal excitability .
Scientific Research Applications
Based on the search results, here's what is available regarding the compound (E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one:
Chemical Structure and Properties
The compound this compound has the molecular formula C14H12N2OS and a molecular weight of 256.32 . The Smiles notation for this compound is O=C(C=Cc1cccs1)N1Cc2cccnc2C1 .
Other Pyrrolo[3,4-b]pyridine Derivatives
The search results also mention other pyrrolo[3,4-b]pyridine derivatives :
- 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one
- (7R)-2-[(3S,4R)-3-fluoro-4-[(1-methylcyclopropyl)methoxy]piperidin-1-yl]-7-(hydroxymethyl)-3,4,6-trimethyl-7H-pyrrolo[3,4-b]pyridin-5-one
- (7R)-2-[(3S,4R)-4-(1,3-dihydro-2-benzofuran-5-yloxy)-3-fluoropiperidin-1-yl]-7-(hydroxymethyl)-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one
- (7R)-2-[4-(5,7-dihydrofuro[3,4-b]pyridin-3-yloxy)piperidin-1-yl]-7-(hydroxymethyl)-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one
- (7R)-2-[4-(6-ethoxypyridin-3-yl)oxypiperidin-1-yl]-7-(hydroxymethyl)-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one
- (7R)-3-ethyl-7-(hydroxymethyl)-6-methyl-2-[4-(1-methylindazol-5-yl)oxypiperidin-1-yl]-7H-pyrrolo[3,4-b]pyridin-5-one
Potential Applications
While the search results do not specifically detail the applications of "this compound", they do provide some context regarding similar compounds and related research areas:
- Antimicrobial Activity: Research suggests that a similar compound, 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one, exhibits antimicrobial properties, showing effectiveness against certain bacteria and fungi in vitro.
- Medicinal Chemistry: 1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-(thiophen-3-yl)ethan-1-one is noted for potential applications in medicinal chemistry and materials science.
- Tryptophan-Kynurenine Pathway: Abnormal metabolism in the tryptophan-kynurenine pathway is linked to several diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Understanding the roles of Trp-KYN pathway byproducts and enzymes may lead to novel strategies for prevention, diagnosis, and treatment of complex, multifactorial disorders .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Key Observations :
Physicochemical Comparison
Notable Trends:
- Thiophene substitution may marginally improve solubility over dichlorophenyl analogs but remains suboptimal for aqueous applications .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for (E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) under microwave irradiation, which accelerates reaction kinetics and improves regioselectivity. Key steps include the use of aldehydes, amines, and maleic anhydride as precursors. Reaction optimization (e.g., solvent choice: PhH; temperature: 80–100°C) significantly impacts yield (up to 95%) and purity (>99%) . Column chromatography with hexane/ethyl acetate (1:1 v/v) is recommended for purification .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks: (i) Thiophene protons at δ 6.8–7.5 ppm, (ii) Pyrrolopyridine NH protons at δ 8.2–9.0 ppm, (iii) α,β-unsaturated ketone protons (E-configuration) as doublets at δ 6.5–7.0 ppm (J = 15–16 Hz) .
- IR : Confirm the carbonyl stretch (C=O) at 1680–1720 cm⁻¹ and conjugated enone system at 1600–1650 cm⁻¹ .
Q. What are the primary challenges in crystallizing this compound, and how can XRD resolve its stereochemistry?
- Methodological Answer : The compound’s planar π-system and flexible substituents (e.g., thiophene) complicate crystallization. Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH) enhances crystal growth. XRD analysis reveals bond lengths (C=O: ~1.22 Å) and dihedral angles (thiophene-pyrrolopyridine: ~15–25°) to confirm the E-configuration .
Advanced Research Questions
Q. How can catalytic systems (e.g., Sc(OTf)₃) improve regioselectivity in multicomponent syntheses of pyrrolo[3,4-b]pyridine derivatives?
- Methodological Answer : Lewis acids like Sc(OTf)₃ stabilize transition states in MCRs, directing nucleophilic attack to the pyrrolopyridine core. For example, Sc(OTf)₃ increases regioselectivity by 30% in reactions involving nitroalkenes and aldehydes. Monitor reaction progress via TLC (Rf = 0.05–0.51 in hexane/EtOAc) .
Q. What strategies resolve contradictions between computational (DFT) and experimental data for this compound’s electronic properties?
- Methodological Answer : Discrepancies in HOMO-LUMO gaps (DFT vs. UV-Vis) arise from solvent effects or basis set limitations. Use polarizable continuum models (PCM) in DFT simulations to account for solvent interactions. Validate with cyclic voltammetry (CV) to measure redox potentials .
Q. How do structural modifications (e.g., substitution at the pyrrolopyridine N-position) affect in vitro biological activity?
- Methodological Answer : Substitutions alter pharmacokinetics:
- Chlorine at C6 : Enhances lipophilicity (logP +0.5) and antimicrobial potency (MIC reduced by 50% against S. aureus) .
- Methoxy groups : Improve solubility but reduce membrane permeability. Test via Caco-2 cell assays .
Q. What experimental designs mitigate organic degradation during long-term stability studies?
- Methodological Answer : Continuous cooling (4°C) and inert atmospheres (N₂) minimize thermal and oxidative degradation. Monitor degradation products via LC-MS at intervals (0, 24, 48 hrs). Use accelerated stability testing (40°C/75% RH) to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
